(2-Chloro-6-methoxypyridin-3-yl)methanol
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Description
(2-Chloro-6-methoxypyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.596. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Structural Analysis
Structural, vibrational, electronic, and NMR spectral analysis of related pyridine derivatives, such as 3-chloro-6-methoxypyridazine, has been conducted using DFT calculations and various spectroscopic techniques. These studies help in understanding the spectroscopic properties and molecular geometry, which are crucial for designing and interpreting experiments involving (2-Chloro-6-methoxypyridin-3-yl)methanol and similar compounds (S. Vijaya Chamundeeswari, E. James Jebaseelan Samuel, N. Sundaraganesan, 2013).
Crystallography and Protonation Sites
Research on mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, including derivatives of 6-methoxypyridin-3-yl, provides insights into protonation sites and hydrogen bonding patterns. These findings contribute to the understanding of molecular conformations and intermolecular interactions in crystalline structures, which are relevant for the application of this compound in crystal engineering and drug design (Denise Böck et al., 2021).
Synthesis and Characterisation of Co-crystals
The synthesis and characterization of co-crystals involving derivatives of 6-methoxypyridin-2-yl demonstrate the potential of this compound in forming complex molecular architectures. These studies are fundamental for pharmaceutical science, where co-crystallization can influence drug solubility and stability (M. Percino et al., 2007).
Photochemical Reactions
Investigations into the photo-reorganization of related chloro and alkoxy substituted compounds in methanol reveal pathways for the synthesis of complex organic scaffolds. Such studies offer a green and convenient method for generating novel compounds, which could be applied in the development of pharmaceuticals and agrochemicals using this compound as a precursor (Aarti Dalal et al., 2017).
Catalysis and Oxidation Reactions
The encapsulation of molybdenum(VI) complexes with thiazole-hydrazone ligand in zeolite Y, synthesized using derivatives of 3-methoxypyridin-2-yl, showcases the role of this compound in catalysis. Such catalysts are efficient and reusable for the oxidation of primary alcohols and hydrocarbons, highlighting its application in green chemistry and industrial processes (M. Ghorbanloo, Ali Maleki Alamooti, 2017).
Properties
IUPAC Name |
(2-chloro-6-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVUBTFCQLRCPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.